5-Hydrazinylquinoline

Descripción

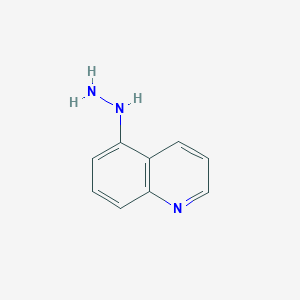

Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWEHGEHPCODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409461 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-79-0 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Hydrazinylquinoline for Pharmaceutical Research and Development

Abstract: 5-Hydrazinylquinoline is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structure, combining the established quinoline scaffold with a highly reactive hydrazinyl moiety, renders it a versatile precursor for the synthesis of novel compounds with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive examination of the core physical and chemical properties of 5-hydrazinylquinoline. It is designed to equip researchers, chemists, and drug development professionals with the essential data and procedural insights required for its effective handling, characterization, and application in a laboratory setting. The guide delves into the compound's molecular characteristics, thermal properties, solubility, and stability, with a special focus on the prevalent dihydrochloride salt form, which enhances its experimental utility. Furthermore, it outlines standard protocols for property determination and spectroscopic analysis, grounding theoretical knowledge in practical, field-proven methodologies.

Introduction to 5-Hydrazinylquinoline

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical science.[3][4] Its journey began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria.[1] This initial success spurred extensive research into quinoline derivatives, leading to the development of a vast library of synthetic analogues with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The structural versatility of the quinoline nucleus allows for diverse functionalization, making it a privileged scaffold in the design of new therapeutic agents.[5]

5-Hydrazinylquinoline: A Versatile Synthetic Intermediate

5-Hydrazinylquinoline distinguishes itself through the strategic placement of a hydrazinyl group (-NHNH₂) at the C5 position of the quinoline ring. This functional group is a powerful tool in synthetic chemistry, acting as a potent nucleophile and a precursor for the formation of hydrazones, pyrazoles, and other heterocyclic systems.[5][6] Its reactivity is central to the construction of diverse molecular libraries for biological screening.[1]

To improve its handling and utility in experimental settings, 5-hydrazinylquinoline is most commonly available as its dihydrochloride salt (C₉H₉N₃ · 2HCl). This salt form significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[5] A thorough understanding of the properties of this specific form is therefore critical for any researcher working with this compound.

Core Physicochemical Properties

The physical properties of 5-hydrazinylquinoline dictate its behavior in different environments and are fundamental to designing synthetic routes, purification strategies, and formulation studies. The data presented here primarily pertains to the dihydrochloride salt, the most common commercial and experimental form.

Table 1: Summary of Key Physicochemical Properties of 5-Hydrazinylquinoline Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 91004-60-3 | [7][8] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [8] |

| Molecular Weight | 232.11 g/mol | [5][7][8] |

| IUPAC Name | quinolin-5-ylhydrazine;dihydrochloride | [5][7] |

| Boiling Point | 424.3°C at 760 mmHg | [7] |

| Flash Point | 210.4°C | [7] |

| Topological Polar Surface Area | 50.9 Ų | [7] |

| Hydrogen Bond Donors | 4 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Solubility Profile

The parent quinoline molecule is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[9] The introduction of the polar hydrazinyl group and, more significantly, the formation of the dihydrochloride salt, markedly alters this profile. The salt form of 5-hydrazinylquinoline demonstrates enhanced solubility in aqueous media, a property that is highly advantageous for biological assays and certain reaction conditions.[5] The solubility is pH-dependent, a crucial factor given its use as an ionizable organic compound in various applications.[10]

Acidity, Basicity, and pKa

5-Hydrazinylquinoline is a polybasic compound due to the presence of multiple nitrogen atoms: one in the quinoline ring and two in the hydrazinyl group. While a specific experimental pKa value for 5-hydrazinylquinoline is not widely reported, its acidic and basic properties can be inferred from related structures. The parent quinoline has a pKa of approximately 4.9 for its conjugate acid, indicating it is a weak base.[3][11] The hydrazinyl group will contribute additional basicity. Consequently, the molecule will have multiple protonation states depending on the pH of the medium. This characteristic is fundamental to its behavior in biological systems and separation science.

Stability and Handling

Hydrazine and its derivatives can be susceptible to autoxidation, particularly under neutral or alkaline conditions in the presence of oxygen.[12] However, they are significantly more stable under strongly acidic conditions.[12] This inherent property explains the widespread use of 5-hydrazinylquinoline as a hydrochloride salt, which locks the basic nitrogen atoms in their protonated form, thereby increasing the compound's shelf life and stability for experimental use.[5] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Spectroscopic and Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The protons of the hydrazinyl group (-NHNH₂) would likely appear as broad signals that are exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals for the carbon atoms of the quinoline scaffold. The chemical shifts would be characteristic of a bicyclic aromatic system containing a heteroatom.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations of the quinoline ring system (in the 1400-1650 cm⁻¹ range).[15]

-

UV-Vis (Ultraviolet-Visible Spectroscopy): The quinoline moiety is a strong chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, is expected to exhibit distinct absorption bands characteristic of the π-π* transitions within the aromatic system.[13]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the dihydrochloride salt, the analysis would typically show the mass of the protonated free base [M+H]⁺.[16]

Experimental Protocols and Workflows

The following sections detail standardized, high-level workflows for determining key physical properties. These protocols are designed to be self-validating by incorporating essential calibration and control steps.

Workflow for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the aqueous solubility of a compound. The causality behind this choice lies in its ability to ensure that a true equilibrium is reached between the solid compound and the solvent.

Caption: Standard workflow for aqueous solubility determination.

Protocol for Spectroscopic Characterization

A systematic approach is required to ensure accurate and reproducible spectroscopic data. This workflow emphasizes the importance of sample purity and instrument readiness as prerequisites for reliable structural confirmation.

Caption: Systematic workflow for spectroscopic analysis.

Conclusion

5-Hydrazinylquinoline is a compound of significant interest due to its foundational role in the synthesis of novel bioactive molecules. This guide has consolidated the key physicochemical properties, emphasizing the enhanced stability and solubility of its dihydrochloride salt. The provided data on its thermal, molecular, and spectroscopic characteristics, alongside standardized experimental workflows, serves as a reliable resource for researchers. A thorough grasp of these properties is not merely academic; it is essential for optimizing reaction conditions, ensuring the reproducibility of experimental results, and ultimately accelerating the discovery and development of new quinoline-based therapeutics.

References

- Benchchem. (n.d.). 5-Hydrazinylquinoline hydrochloride | 120209-21-4.

- Alfa Chemistry. (n.d.). CAS 91004-60-3 Quinoline,5-hydrazinyl-, hydrochloride (1:2).

- Benchchem. (n.d.). 5-Hydrazinoquinoline dihydrochloride | 91004-60-3.

- ChemicalBook. (n.d.). 91004-60-3(5-HYDRAZINOQUINOLINE DIHYDROCHLORIDE) Product Description.

-

MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5159. Retrieved from [Link]

- IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 5(4).

- Unknown. (n.d.). Preparation and Properties of Quinoline.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

-

MDPI. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2977. Retrieved from [Link]

-

Lamani, D., et al. (2008). Synthesis and DNA Binding Studies of Novel Heterocyclic Substituted Quinoline Schiff Bases: A Potent Antimicrobial Agent. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline, 2-hydrazinyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]

-

NCBI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

- mVOC 4.0. (n.d.). Quinoline.

-

PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

- ChemScene. (n.d.). 6-Hydrazinylquinoline hydrochloride.

-

Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983. Retrieved from [Link]

- The Good Scents Company. (n.d.). quinoline, 91-22-5.

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

-

PubChem. (2017). Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Yadav-Yadav/e3e015d8f6158223c6f87d4a511e687e1744b8a1]([Link]

- ChemicalBook. (n.d.). 91004-61-4(8-HYDRAZINOQUINOLINE) Product Description.

-

Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]

- American Elements. (n.d.). Benzylidenehydrazine.

-

NCBI. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Retrieved from [Link]

-

SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Retrieved from [Link]

-

ResearchGate. (2024). Determination of pKa of triazolo[5,1-c][1][7][8]triazines in non-aqueous media by potentiometric titration. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 91004-60-3 CAS MSDS (5-HYDRAZINOQUINOLINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 16. impactfactor.org [impactfactor.org]

A Comprehensive Technical Guide to the Solubility of 5-Hydrazinylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydrazinylquinoline and Its Solubility

5-Hydrazinylquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its quinoline core is a scaffold found in numerous biologically active molecules, while the hydrazinyl moiety offers a versatile reactive handle for the synthesis of a diverse range of derivatives.[1] The utility of 5-hydrazinylquinoline in drug discovery, from the synthesis of novel therapeutic agents to its use as a derivatizing agent in analytical chemistry, is critically dependent on its solubility.[2]

Solubility dictates the formulation of therapeutic agents, their bioavailability, and their behavior in biological assays.[3][4] For researchers, a thorough understanding of 5-hydrazinylquinoline's solubility in organic solvents is paramount for designing synthetic routes, preparing solutions for high-throughput screening, and developing effective drug delivery systems.[5][6] This guide provides a comprehensive overview of these aspects, empowering researchers to effectively utilize this versatile compound.

Theoretical Framework: Factors Governing the Solubility of 5-Hydrazinylquinoline

The solubility of an organic compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[7] For 5-hydrazinylquinoline, its solubility profile is determined by its unique molecular structure, which features both polar and non-polar characteristics.

The quinoline ring system is predominantly non-polar and aromatic, favoring interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking. Conversely, the hydrazinyl group (-NHNH2) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This duality means that the solubility of 5-hydrazinylquinoline is highly dependent on the nature of the organic solvent.

Key factors influencing its solubility include:

-

Polarity: Polar solvents that can engage in hydrogen bonding with the hydrazinyl group are expected to be effective at solvating 5-hydrazinylquinoline.[7]

-

Molecular Size and Shape: The relatively planar and moderately sized structure of 5-hydrazinylquinoline allows for efficient packing in a crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.[8]

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature, as the additional kinetic energy helps to overcome the lattice energy of the solid.[8][9][10]

-

Presence of Salts: 5-Hydrazinylquinoline is often supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.[2] The solubility of the free base versus the salt form will differ significantly in organic solvents.

Quantitative Solubility Data

To provide a practical reference, the following table summarizes the known and predicted solubility behavior of 5-hydrazinylquinoline and its parent compound, quinoline, in common organic solvents. It is important to note that the values for 5-hydrazinylquinoline are largely qualitative and based on chemical principles, highlighting the need for empirical determination.

| Solvent | Predicted Solubility of 5-Hydrazinylquinoline (Free Base) | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of accepting hydrogen bonds and disrupting the crystal lattice. Commonly used for stock solutions in biological screening.[5][6][11] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| Methanol | Moderate to High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydrazinyl group.[3] |

| Ethanol | Moderate | A polar protic solvent, but slightly less polar than methanol, which may result in slightly lower solubility. |

| Dichloromethane (DCM) | Low to Moderate | A solvent of intermediate polarity that may show some ability to dissolve 5-hydrazinylquinoline. |

| Hexane | Low | A non-polar solvent that is unlikely to effectively solvate the polar hydrazinyl group. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limited availability of public data, empirical determination of 5-hydrazinylquinoline's solubility in a solvent of interest is often necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

5-Hydrazinylquinoline (or its salt)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-hydrazinylquinoline to a series of vials. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 5-hydrazinylquinoline.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

-

Calculation:

-

Calculate the solubility of 5-hydrazinylquinoline in the solvent, expressed in units such as mg/mL, g/100mL, or molarity (mol/L).

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion and Future Directions

The solubility of 5-hydrazinylquinoline in organic solvents is a critical parameter that influences its utility in research and drug development. While a comprehensive dataset of its solubility in various organic media is not yet publicly available, this guide provides a robust theoretical framework and a practical experimental protocol for its determination. By understanding the principles of solubility and employing rigorous experimental techniques, researchers can effectively harness the potential of this versatile molecule.

Future work in this area could focus on the systematic determination of 5-hydrazinylquinoline's solubility in a broader range of pharmaceutically relevant solvents and the development of quantitative structure-property relationship (QSPR) models to predict the solubility of its derivatives. Such efforts would further empower chemists to design and synthesize novel compounds with optimized physicochemical properties.

References

- Sigma-Aldrich. Product Information Sheet for a compound with specified solubility.

-

ResearchGate. Computed values for prediction parameters of quinoline. [Link]

-

PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

-

PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

RSC Publishing. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]

-

Supporting Information. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00928E [pubs.rsc.org]

- 9. hpc-standards.com [hpc-standards.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 5-Hydrazinylquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-hydrazinylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document presents a detailed, predictive spectroscopic profile based on established principles and comparative data from structurally analogous quinoline derivatives, primarily 5-aminoquinoline and 5-nitroquinoline. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features of 5-hydrazinylquinoline, alongside detailed experimental protocols for its characterization.

Introduction: The Significance of 5-Hydrazinylquinoline

Quinoline and its derivatives are fundamental scaffolds in numerous pharmacologically active compounds and functional materials. The introduction of a hydrazinyl moiety at the 5-position of the quinoline ring system creates a molecule with significant potential for further chemical modification, making it a valuable building block in synthetic chemistry. The hydrazinyl group can act as a nucleophile, a precursor for various heterocyclic rings, and a ligand for metal coordination. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of 5-hydrazinylquinoline in any research and development endeavor.

This guide provides a foundational understanding of the expected spectroscopic signatures of 5-hydrazinylquinoline, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structure of 5-hydrazinylquinoline, featuring a bicyclic aromatic system and a reactive hydrazinyl substituent, dictates its unique spectroscopic properties. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Figure 1. Molecular structure of 5-hydrazinylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-hydrazinylquinoline are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-hydrazinylquinoline is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the hydrazinyl group. The electron-donating nature of the hydrazinyl group will influence the chemical shifts of the protons on the carbocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydrazinylquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H2 | 8.7 - 8.9 | dd | J = 4.2, 1.7 | Deshielded due to proximity to the nitrogen atom (N1). |

| H3 | 7.3 - 7.5 | dd | J = 8.4, 4.2 | Typical aromatic proton in a pyridine ring. |

| H4 | 8.4 - 8.6 | dd | J = 8.4, 1.7 | Deshielded due to peri-interaction with the hydrazinyl group. |

| H6 | 7.0 - 7.2 | d | J = 7.5 | Shielded by the electron-donating hydrazinyl group. |

| H7 | 7.5 - 7.7 | t | J = 7.9 | Typical aromatic proton. |

| H8 | 7.6 - 7.8 | d | J = 8.3 | Typical aromatic proton. |

| -NH- | 5.0 - 6.0 | br s | - | Broad signal due to exchange and quadrupole effects. |

| -NH₂ | 3.5 - 4.5 | br s | - | Broad signal due to exchange. |

Rationale based on comparative analysis with 5-aminoquinoline and general substituent effects on the quinoline ring system.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the hydrazinyl group (C5) is expected to be significantly shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydrazinylquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 149 - 151 | Deshielded due to proximity to N1. |

| C3 | 121 - 123 | Typical aromatic carbon in a pyridine ring. |

| C4 | 134 - 136 | Typical aromatic carbon. |

| C4a | 128 - 130 | Bridgehead carbon. |

| C5 | 145 - 147 | Deshielded due to attachment of the electronegative nitrogen of the hydrazinyl group. |

| C6 | 110 - 112 | Shielded by the electron-donating hydrazinyl group. |

| C7 | 129 - 131 | Typical aromatic carbon. |

| C8 | 125 - 127 | Typical aromatic carbon. |

| C8a | 147 - 149 | Bridgehead carbon adjacent to N1. |

Rationale based on comparative analysis with 5-aminoquinoline and known substituent chemical shift effects.[1][2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-hydrazinylquinoline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable NH protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 5-hydrazinylquinoline will be characterized by absorptions from the N-H bonds of the hydrazinyl group and the C=C and C=N bonds of the quinoline ring.

Table 3: Predicted Characteristic IR Absorptions for 5-Hydrazinylquinoline

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Characteristic of the -NH₂ group of the hydrazinyl moiety.[3] |

| 3200 - 3100 | N-H stretching | From the -NH- part of the hydrazinyl group. |

| 3100 - 3000 | Aromatic C-H stretching | Characteristic of the quinoline ring.[4] |

| 1620 - 1580 | C=C and C=N stretching | Aromatic ring vibrations of the quinoline system.[4] |

| 1550 - 1500 | N-H bending | Bending vibration of the hydrazinyl group. |

| 1300 - 1200 | C-N stretching | Stretching vibration of the bond between the quinoline ring and the hydrazinyl group. |

| 900 - 650 | Aromatic C-H out-of-plane bending | Characteristic fingerprint region for substituted quinolines. |

Rationale based on general IR correlation charts and data for related quinoline and hydrazine derivatives.[3][4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of 5-hydrazinylquinoline with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Figure 2. Workflow for acquiring an IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the quinoline ring is the primary chromophore.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of 5-hydrazinylquinoline in a polar solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline chromophore, with a bathochromic (red) shift due to the electron-donating hydrazinyl group.

Table 4: Predicted UV-Vis Absorption Maxima for 5-Hydrazinylquinoline

| Predicted λ_max (nm) | Electronic Transition | Rationale |

| ~ 230 - 250 | π → π | High-energy transition within the quinoline ring system. |

| ~ 290 - 310 | π → π | Characteristic absorption of the quinoline core. |

| ~ 350 - 380 | n → π* or charge transfer | Lower energy transition, likely red-shifted due to the electron-donating hydrazinyl group. |

Rationale based on comparative analysis with 5-aminoquinoline and general trends for substituted aromatic systems.[1]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 5-hydrazinylquinoline in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 600 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-hydrazinylquinoline. The presented ¹H NMR, ¹³C NMR, IR, and UV-Vis data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provide a practical guide for researchers to obtain high-quality spectral data. It is anticipated that this guide will facilitate further research into the chemistry and applications of 5-hydrazinylquinoline.

References

-

Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215–1223. [Link]

-

Fleming, S., Mills, A., & Tuttle, T. (2011). Predicting the UV-vis spectra of oxazine dyes. Beilstein Journal of Organic Chemistry, 7, 432–441. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved January 9, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved January 9, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Quinoline, 5-nitro-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone, hydrazone. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Aminoquinoline. Retrieved January 9, 2026, from [Link]

-

Tavassoli, A. (2023, July 15). How to predict IR Spectra? ResearchGate. Retrieved January 9, 2026, from [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved January 9, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Retrieved January 9, 2026, from [Link]

Sources

- 1. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2(1H)-Quinolinone, hydrazone [webbook.nist.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

The Formation of 5-Hydrazinylquinoline: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinylquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor to a diverse range of pharmacologically active agents and functional materials. A profound understanding of its formation is paramount for the strategic design of novel molecular entities. This guide provides a comprehensive examination of the predominant reaction mechanism for the synthesis of 5-hydrazinylquinoline, focusing on the nucleophilic aromatic substitution (SNAr) pathway. We will dissect the mechanistic intricacies, provide a field-proven experimental protocol, and discuss the critical parameters that govern the successful synthesis of this important intermediate.

Introduction: The Significance of the Hydrazinylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a hydrazinyl (-NHNH₂) moiety at the 5-position unlocks a wealth of synthetic possibilities. The nucleophilic and reactive nature of the hydrazinyl group serves as a versatile handle for the construction of more complex heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, through cyclization and condensation reactions.[1] This versatility has positioned 5-hydrazinylquinoline as a key intermediate in the development of compounds with a broad spectrum of biological activities.

The Prevailing Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for the synthesis of 5-hydrazinylquinoline is the direct displacement of a suitable leaving group, typically a halide, from the 5-position of the quinoline ring by a hydrazine nucleophile. This transformation proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality of Reagent and Substrate Selection

-

Substrate: 5-Chloroquinoline is the most commonly employed precursor.[1] The choice of a halogen, particularly chlorine, is strategic. Halogens are effective leaving groups in SNAr reactions. The inherent electron-deficient nature of the quinoline ring system, arising from the electronegative nitrogen atom, facilitates nucleophilic attack, making it susceptible to this type of substitution.

-

Nucleophile: Hydrazine hydrate (H₂NNH₂·H₂O) is the nucleophile of choice. It is a potent nucleophile due to the "alpha effect," where the presence of adjacent lone pairs of electrons on the nitrogen atoms enhances its nucleophilicity. It is also a readily available and cost-effective reagent.

Step-by-Step Mechanistic Elucidation

The SNAr mechanism for the formation of 5-hydrazinylquinoline from 5-chloroquinoline can be delineated into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine molecule on the carbon atom bearing the chlorine atom (C-5) of the quinoline ring. This addition is the rate-determining step of the reaction as it transiently disrupts the aromaticity of the quinoline ring system. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex . The negative charge is delocalized over the quinoline ring and is particularly stabilized by the nitrogen atom within the ring.

-

Elimination of the Leaving Group and Re-aromatization: The aromaticity of the quinoline ring is restored in the second, faster step. The lone pair of electrons on the carbon atom that was formerly part of the aromatic system moves to reform the π-bond, leading to the expulsion of the chloride ion as the leaving group. This results in the formation of the final product, 5-hydrazinylquinoline.

The overall reaction can be summarized as follows:

Diagram 1: The SNAr mechanism for the formation of 5-Hydrazinylquinoline.

Field-Proven Experimental Protocol

The following protocol is a representative and self-validating system for the synthesis of 5-hydrazinylquinoline. The successful execution of this procedure consistently yields the desired product, which can be verified through standard analytical techniques.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloroquinoline | 163.61 | 10.0 g | 0.061 |

| Hydrazine Hydrate (~64%) | 50.06 | 25 mL | ~0.5 |

| Ethanol (95%) | - | 100 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloroquinoline (10.0 g, 0.061 mol) and ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (~64%, 25 mL) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting residue is treated with water, and the solid product is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 5-hydrazinylquinoline as a solid. A typical reported yield for this reaction is in the range of 80-90%.

Alternative Synthetic Pathway: From 5-Aminoquinoline

While the SNAr reaction is the most direct route, an alternative synthesis of 5-hydrazinylquinoline can be envisioned starting from 5-aminoquinoline. This multi-step process involves:

-

Diazotization: 5-Aminoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

This method, while longer, can be a viable option when 5-aminoquinoline is a more readily available or cost-effective starting material than 5-chloroquinoline.

Diagram 2: Alternative synthetic route to 5-Hydrazinylquinoline.

Characterization of 5-Hydrazinylquinoline

The identity and purity of the synthesized 5-hydrazinylquinoline can be confirmed using a variety of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, as well as signals for the -NH and -NH₂ protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 5-substituted quinoline isomer.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the nine carbon atoms of the quinoline ring. The chemical shift of the carbon atom directly attached to the hydrazinyl group (C-5) will be significantly influenced by the nitrogen substituent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and secondary amine of the hydrazinyl group, typically in the region of 3200-3400 cm⁻¹.

Conclusion

The synthesis of 5-hydrazinylquinoline is most efficiently achieved through a nucleophilic aromatic substitution reaction of 5-chloroquinoline with hydrazine hydrate. The SNAr mechanism, proceeding through a stabilized Meisenheimer-like intermediate, provides a robust and high-yielding pathway to this valuable synthetic precursor. A thorough understanding of this mechanism and the key experimental parameters is essential for researchers in medicinal chemistry and materials science to effectively utilize the 5-hydrazinylquinoline scaffold in the design and synthesis of novel and functional molecules.

References

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. Available at: [Link]

-

MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]

Sources

A Technical Guide to 5-Hydrazinylquinoline: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of the Quinoline-Hydrazine Moiety

In the landscape of modern drug discovery, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found at the core of numerous therapeutic agents.[1] Its rigid, aromatic framework provides an ideal backbone for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. When this established pharmacophore is functionalized with a hydrazine group (-NHNH₂), a uniquely reactive and versatile chemical handle is introduced, unlocking a vast chemical space for exploration. The hydrazine moiety is a powerful nucleophile and a key building block for a multitude of heterocyclic systems, recognized for its role in forming compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide focuses on a specific, high-potential isomer: 5-Hydrazinylquinoline. Available most commonly as its more stable dihydrochloride salt, this compound serves as a critical starting material for synthesizing diverse libraries of novel chemical entities. Its strategic importance lies in the reactivity of the hydrazine group, which readily undergoes condensation reactions with aldehydes and ketones to form hydrazones—a class of compounds extensively investigated for their therapeutic potential.[3][4] This document provides an in-depth overview of 5-Hydrazinylquinoline, covering its fundamental properties, synthesis, and core applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

5-Hydrazinylquinoline is typically handled in its dihydrochloride salt form to enhance stability and aqueous solubility.[2] The free base is a less commonly isolated, more reactive species. The essential data for both forms are summarized below. The properties of the free base are calculated based on its chemical structure, analogous to its isomers.

| Property | 5-Hydrazinylquinoline (Free Base) | 5-Hydrazinylquinoline Dihydrochloride |

| Molecular Formula | C₉H₉N₃ | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 159.19 g/mol | 232.11 g/mol [5][6] |

| CAS Number | Not Assigned (Calculated) | 91004-60-3[5][6] |

| IUPAC Name | quinolin-5-ylhydrazine | quinolin-5-ylhydrazine;dihydrochloride[5] |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | 50.9 Ų[5] |

| Hydrogen Bond Donors | 2 | 4[5] |

| Hydrogen Bond Acceptors | 3 | 3 |

Synthesis of 5-Hydrazinylquinoline Dihydrochloride

The most established and reliable method for synthesizing aryl hydrazines is through the diazotization of an aromatic amine followed by reduction. This pathway is the standard for producing 5-Hydrazinylquinoline from its readily available precursor, 5-Aminoquinoline. The dihydrochloride salt is then formed by treatment with hydrochloric acid.

Causality in Experimental Design:

The choice of a two-step diazotization-reduction sequence is deliberate. 5-Aminoquinoline's primary amine is a poor leaving group. Converting it into a diazonium salt transforms it into an excellent leaving group (N₂ gas), which can then be displaced or, in this case, reduced. The use of sodium nitrite (NaNO₂) in a strong acidic medium (HCl) at low temperatures (0–5 °C) is critical to generate the unstable diazonium salt in situ while minimizing side reactions. Subsequent reduction with a mild reducing agent like tin(II) chloride (SnCl₂) effectively converts the diazonium intermediate to the target hydrazine without over-reducing the quinoline ring. The final precipitation as a dihydrochloride salt is a self-validating purification step, as the salt is typically a stable, crystalline solid that can be easily isolated.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-Hydrazinylquinoline Dihydrochloride.

Detailed Experimental Protocol

This protocol is adapted from the established methods for aryl hydrazine synthesis, as reported in medicinal chemistry literature for analogous compounds.[7]

Materials:

-

5-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-Aminoquinoline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath.

-

Prepare a solution of Sodium Nitrite (1.1 equivalents) in cold deionized water.

-

Add the Sodium Nitrite solution dropwise to the stirred 5-Aminoquinoline solution, ensuring the temperature is maintained below 5 °C throughout the addition.

-

Stir the reaction mixture at 0–5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of Tin(II) Chloride Dihydrate (3-4 equivalents) in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred Tin(II) Chloride solution. A precipitate may form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Dry the collected solid under vacuum to yield 5-Hydrazinylquinoline Dihydrochloride as a stable crystalline powder.

-

Key Reactions and Applications in Drug Development

The primary utility of 5-Hydrazinylquinoline in drug development lies in its role as a scaffold for creating quinoline-hydrazones. The terminal -NH₂ group of the hydrazine is highly nucleophilic and readily condenses with the electrophilic carbon of an aldehyde or ketone, forming a stable C=N double bond.[3]

Hydrazone Formation Workflow

Caption: General workflow for synthesizing quinoline-hydrazone derivatives.

Therapeutic Relevance of Quinoline-Hydrazones

The synthetic flexibility of this reaction allows for the creation of large, diverse libraries of compounds by varying the aldehyde or ketone component.[2] This strategy has proven fruitful in identifying leads for various diseases:

-

Anticancer Activity: Numerous studies have demonstrated that quinoline-hydrazone derivatives possess significant cytotoxic activity against a range of cancer cell lines.[4][8] The mechanism often involves the inhibition of critical enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death.[2][8]

-

Antimicrobial Agents: The quinoline-hydrazone scaffold is a validated pharmacophore for developing new antibacterial agents. These compounds can act on various bacterial targets, offering a pathway to combat drug-resistant microorganisms.[2]

-

Antimalarial Compounds: Building on the legacy of quinine and chloroquine, novel quinoline-based hydrazones have been designed and shown to inhibit heme polymerization in Plasmodium falciparum, a critical pathway for the parasite's survival.[9]

Conclusion

5-Hydrazinylquinoline, particularly as its dihydrochloride salt, is more than a simple chemical reagent; it is a strategic building block for modern medicinal chemistry. Its robust synthesis from common starting materials and the predictable, efficient reactivity of its hydrazine moiety make it an invaluable tool for researchers. The ability to readily generate vast libraries of quinoline-hydrazone derivatives provides a proven and powerful engine for the discovery of novel therapeutic agents targeting cancer, infectious diseases, and beyond. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical and biological potential of this versatile scaffold.

References

- Katariya, K. C., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

- Kumar, A., et al. (2023). Quinoline-based heterocyclic hydrazones: Design, synthesis, anti-plasmodial assessment, and mechanistic insights. Chemical Biology & Drug Design, 101(4), 829-836.

- MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(15), 4984.

- Qin, Y., et al. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 97, 129538.

-

PubChem. (n.d.). Quinoline, 2-hydrazinyl-. Retrieved from [Link]

- Fravolini, A., et al. (1977). Tricyclic Tuberculostatic Agents. 2. 4-Substituted 1-Ethyl-1,4-dihydro-6-nitro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 20(9), 1186–1190.

- Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem, 18(5), e202200571.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Molecule

5-Hydrazinylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the reactive hydrazinyl group appended to the quinoline scaffold.[1] This reactivity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 5-Hydrazinylquinoline in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes. The information herein is synthesized from safety data for structurally similar compounds, including various quinoline and hydrazine derivatives, to provide a robust safety protocol in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 5-Hydrazinylquinoline stem from the combined toxicological profiles of the quinoline ring and the hydrazine moiety. It is classified with significant acute toxicity, is corrosive, and is a suspected carcinogen.

1.1 Toxicological Profile Summary

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 5-Hydrazinylquinoline, a comprehensive evaluation of its potential hazards is mandatory.

| Hazard Classification | Description | Potential Health Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled. | Ingestion can cause burns to the digestive tract.[2] Skin contact may lead to toxicity. Inhalation of vapors or dust can be fatal and is corrosive to the respiratory tract.[2] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Direct contact can lead to chemical burns and irreversible eye damage.[2] |

| Sensitization | May cause an allergic skin reaction. | Repeated exposure may lead to skin sensitization.[2] |

| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may increase the risk of cancer. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Accidental release into the environment can cause significant harm to aquatic ecosystems. |

1.2 Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Hydrazinylquinoline is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉N₃[3] |

| Molecular Weight | 159.19 g/mol [3] |

| Appearance | Solid (form may vary) |

| Solubility | Information not widely available for the free base; the dihydrochloride salt is more soluble in certain solvents.[1][4] |

| Reactivity | The hydrazinyl group is reactive and can undergo various chemical transformations.[1] Incompatible with strong oxidizing agents.[5] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 5-Hydrazinylquinoline.

2.1 Engineering Controls

-

Fume Hood: All handling of 5-Hydrazinylquinoline, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

2.2 Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive and toxic chemicals. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemically resistant apron or suit.[8]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: PPE Selection Workflow for 5-Hydrazinylquinoline.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

3.1 Handling

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

-

Prevent Dust and Aerosol Formation: Handle the solid form of 5-Hydrazinylquinoline carefully to avoid generating dust.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[2]

-

Controlled Dispensing: Use controlled methods for transferring and dispensing the chemical to minimize the risk of spills.[9]

3.2 Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[2]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

4.1 First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

4.2 Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[8]

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Reporting: Report all spills to the appropriate environmental health and safety (EHS) department.

Caption: Emergency Response Flowchart for Exposure.

Section 5: Waste Disposal

Proper disposal of 5-Hydrazinylquinoline and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: 5-Hydrazinylquinoline is considered hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.[10]

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[10] Contact your institution's EHS office for specific disposal procedures.[10]

Conclusion

5-Hydrazinylquinoline is a potent chemical tool that demands respect and careful handling. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you can mitigate the risks associated with its use and foster a culture of safety and scientific excellence. Always consult the most current safety information and your institution's specific safety guidelines before commencing any new experimental work.

References

- 5-Hydrazinylquinoline hydrochloride | 120209-21-4 - Benchchem. (n.d.).

- SAFETY DATA SHEET. (2025, November 11). MilliporeSigma.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- SAFETY DATA SHEET. (2020, November 18). Spectrum Chemical.

- 5-HYDRAZINOQUINOLINE DIHYDROCHLORIDE Product Description. (n.d.). ChemicalBook.

- 5-Hydrazinoquinoline dihydrochloride | 91004-60-3 - Benchchem. (n.d.).

- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.

- MATERIAL SAFETY DATA SHEETS 5-HYDROXYQUINOLINE. (n.d.). Cleanchem Laboratories.

- Material Safety Data Sheet. (2010, June 10). ScienceLab.com.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.

- 6-Hydrazinylquinoline hydrochloride | 120209-22-5 - ChemScene. (n.d.).

- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. (n.d.). BenchChem.

- Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111. (n.d.). PubChem.

- Hydrazine Toxicology. (2023, April 23). StatPearls - NCBI Bookshelf.

- Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016, July 26). CORE Scholar.

- Safety and Handling of Hydrazine. (n.d.). DTIC.

- Hydrazine - Incident management. (n.d.). GOV.UK.

- Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8). MSN Chemical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemos.de [chemos.de]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. fishersci.com [fishersci.com]

- 8. actylislab.com [actylislab.com]

- 9. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Union of Quinoline and Hydrazine

An In-depth Technical Guide to the Chemical Reactivity of the Hydrazine Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1] Its rigid, planar structure and aromatic nature provide a robust framework for molecular recognition by biological targets. When this privileged heterocycle is functionalized with a hydrazine (-NHNH₂) group, a synthetically versatile and reactive handle is introduced, unlocking a vast chemical space for the development of novel molecular entities. The hydrazine moiety is not merely a linker; its unique electronic properties and dual nucleophilic centers are pivotal to its reactivity, allowing for the construction of complex, fused heterocyclic systems and bioactive hydrazone derivatives.[1][2]

This guide serves as a technical deep-dive into the chemical reactivity of the hydrazinylquinoline scaffold. Moving beyond simple reaction catalogs, we will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and contextualize this chemistry within the demanding landscape of modern drug discovery.

Part 1: Core Principles of Reactivity

The Nucleophilic Character of the Hydrazine Moiety

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This configuration results in a potent nucleophilic character. The terminal nitrogen (β-nitrogen) is generally considered more nucleophilic and less sterically hindered, making it the primary site of attack in reactions with electrophiles. The adjacent nitrogen (α-nitrogen), directly attached to the quinoline ring, also possesses a lone pair, but its reactivity is modulated by the electronic influence of the aromatic system. This dual nucleophilicity is the foundation of the hydrazine group's synthetic utility.

A phenomenon often discussed in this context is the "alpha effect," which posits that nucleophiles with an adjacent atom bearing a lone pair (like hydrazine) exhibit enhanced reactivity compared to a simple amine of similar basicity. While the quantitative impact of this effect is a subject of ongoing study, the inherent reactivity of hydrazines is indisputable.[3]

Electronic Influence of the Quinoline Scaffold

The quinoline ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the attached hydrazine group. This influence decreases the electron density on the α-nitrogen, thereby reducing its basicity and nucleophilicity relative to the β-nitrogen. This electronic modulation is crucial as it directs the regioselectivity of many reactions, favoring transformations at the terminal nitrogen.

Caption: General workflow for the synthesis of quinolinylhydrazones.

Protocol 1: General Synthesis of Quinolinylhydrazones

-

Materials: 4-Hydrazinylquinoline (1 mmol), appropriate aldehyde or ketone (1.1 mmol), ethanol (10 mL), glacial acetic acid (2-3 drops).

-

Step 1: Dissolution. To a solution of 4-hydrazinylquinoline in ethanol, add the corresponding aldehyde or ketone.

-

Step 2: Catalysis. Add 2-3 drops of glacial acetic acid to the mixture. The causality here is to protonate the carbonyl, increasing its electrophilicity for attack by the hydrazine.

-

Step 3: Reaction. Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Isolation. Upon completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration.

-

Step 5: Purification. Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol or methanol to achieve high purity. This self-validating step ensures the removal of unreacted starting materials.

Intramolecular Cyclization: Crafting Fused Heterocyclic Systems

The true synthetic power of hydrazinylquinolines is revealed in their propensity to undergo cyclization reactions, yielding fused polycyclic systems of significant medicinal interest. A prime example is the synthesis of pyrazolo[4,3-c]quinolines . [4][5]This scaffold is found in numerous compounds evaluated as anti-inflammatory agents and kinase inhibitors. [6][7] The synthesis typically involves the reaction of a hydrazinylquinoline with a β-ketoester. The initial step is the formation of a hydrazone, which then undergoes an intramolecular nucleophilic attack from the quinoline nitrogen or a nearby carbon onto the ester carbonyl, followed by cyclization and aromatization to yield the stable fused system.

Caption: Synthetic workflow for Pyrazolo[4,3-c]quinolines.

Protocol 2: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives [5]

-

Materials: 4-Chloroquinoline-3-carboxylate (1 mmol), hydrazine hydrate (2 mmol), ethanol, phosphorus oxychloride (POCl₃).

-

Step 1: Preparation of Hydrazinyl Intermediate. This protocol often starts from a chloroquinoline. Reflux ethyl 4-hydroxyquinoline-3-carboxylate derivatives with phosphorus oxychloride to yield the corresponding 4-chloroquinoline derivatives. [5]* Step 2: Hydrazinolysis. React the 4-chloroquinoline derivative with hydrazine hydrate in a suitable solvent like ethanol under reflux. The highly nucleophilic hydrazine displaces the chloride ion in a nucleophilic aromatic substitution reaction. [5][8]* Step 3: Cyclization. The resulting hydrazinyl intermediate is often unstable and cyclizes in situ or upon further heating. The hydrazine nitrogen attacks the ester carbonyl at the 3-position, leading to the formation of the pyrazole ring fused to the quinoline core.

-

Step 4: Work-up and Purification. After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography or recrystallization.

Application in Named Reactions: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing indole rings. [9][10]By using a quinolinylhydrazone as the starting material, this reaction can be adapted to create novel and complex indole-quinoline fused systems.

The reaction is catalyzed by Brønsted or Lewis acids and proceeds through a critical-[5][5]sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone. [10][11]This rearrangement forms a new C-C bond and ultimately leads to the indole ring after cyclization and elimination of ammonia.

Mechanistic Consideration: The choice of acid catalyst is critical and can influence reaction rates and yields. Polyphosphoric acid (PPA) and zinc chloride are commonly used. The key-[5][5]sigmatropic shift is a concerted pericyclic reaction, which dictates the regiochemical outcome of the final indole product.

Caption: The Fischer Indole Synthesis pathway using a quinolinylhydrazone.

Part 3: Applications in Drug Discovery

The synthetic versatility of hydrazinylquinolines directly translates into their importance in drug discovery, where they serve as precursors to a wide range of biologically active compounds.

Bioactive Hydrazinylquinoline Derivatives

The chemical reactivity of the hydrazine group allows for its conversion into various pharmacophores that have demonstrated significant therapeutic potential.

-

Anticancer Agents: Many quinoline-based hydrazones have been synthesized and evaluated for their antiproliferative activity. [1][12]For instance, 7-chloroquinolinehydrazones have shown potent cytotoxic activity against a large panel of cancer cell lines, including leukemia, lung, colon, and breast cancer. [13]* Anti-inflammatory Agents: Pyrazolo[4,3-c]quinoline derivatives have been discovered as potential anti-inflammatory agents by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced cells. [6][7]* Antibacterial Agents: The quinoline hydrazide/hydrazone motif is a promising scaffold for developing new antibacterial drugs to combat resistance. These compounds can target various bacterial enzymes like DNA gyrase. [2]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of selected quinoline hydrazone/hydrazide derivatives, illustrating the potency that can be achieved through modification of this scaffold.